molecular formula C16H9BrN4O5 B14737245 N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide CAS No. 5118-62-7

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B14737245
CAS No.: 5118-62-7
M. Wt: 417.17 g/mol
InChI Key: PRHBMUIZTIEFOZ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide is a complex organic compound characterized by the presence of bromine, nitro, cyano, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The addition of bromine to the aromatic ring.

    Formation of Cyano Group: Introduction of the cyano group through nucleophilic substitution.

    Amidation: Formation of the amide bond through reaction with an amine.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitro groups may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide
  • N-(2-bromo-4-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide
  • N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide

Uniqueness

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.

Properties

CAS No.

5118-62-7

Molecular Formula

C16H9BrN4O5

Molecular Weight

417.17 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C16H9BrN4O5/c17-14-8-13(21(25)26)5-6-15(14)19-16(22)11(9-18)7-10-1-3-12(4-2-10)20(23)24/h1-8H,(H,19,22)

InChI Key

PRHBMUIZTIEFOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)[N+](=O)[O-]

Origin of Product

United States

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